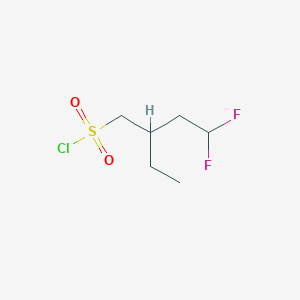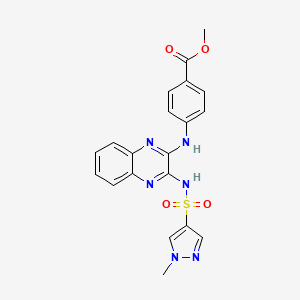
trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid is a type of dicarboxylic acid . It is a compound with two carboxyl groups. The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from trans-cyclobutane-1,2-dicarboxylic acid .
科学的研究の応用
Stereoselective Synthesis and Structural Studies
The derivatives of cyclobutane carboxylic acids, including trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid, have been utilized in the stereoselective synthesis of amino acids and peptides. For instance, Izquierdo et al. (2005) demonstrated the enantiodivergent synthesis of several derivatives of 2-aminocyclobutane-1-carboxylic acid. These compounds have shown potential in promoting highly rigid structures in beta-peptides, offering insights into their conformational behavior and structural characteristics through NMR studies and DFT calculations (Izquierdo et al., 2005).
Conformational Preferences in Oligomers
Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, revealing a marked preference for these oligomers to fold into a well-defined 12-helical conformation. This study underscores the unique structural capabilities of cyclobutane derivatives in forming stable, helical structures in both solution and solid states (Fernandes et al., 2010).
Solid-State Photochemistry
Lahav and Schmidt (1967) investigated the solid-state photochemistry of muconic acid derivatives, including trans,trans-muconic acid. Their research provides valuable insights into the photoreactivity of cyclobutane-containing compounds, demonstrating the formation of vinyl-substituted cyclobutanes under specific conditions. This study highlights the relevance of cyclobutane derivatives in understanding the fundamental aspects of photochemical reactions (Lahav & Schmidt, 1967).
Unexpected Cycloadduct Formation
The reactivity of cyclobutane derivatives in synthetic chemistry was further illustrated by Mlostoń et al. (2002), who reported the unexpected formation of dimethylthioketene cycloadducts in reactions involving cyclobutanethione derivatives. This study showcases the versatility and unpredictability of cyclobutane derivatives in synthetic reactions, offering new pathways for generating complex molecules (Mlostoń et al., 2002).
Furfural-Derived Diacid for Sustainable Materials
Wang et al. (2018) synthesized a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) from trans-3-(2-furyl)acrylic acid, a furfural-derived compound. This diacid, prepared through a solid-state [2 + 2] photocycloaddition, demonstrates the potential of cyclobutane derivatives in the synthesis of green materials. The resulting polymer from this diacid and glycerol exhibited good stability, showcasing the role of cyclobutane derivatives in developing sustainable materials (Wang et al., 2018).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-1,3-butadiene", "maleic anhydride", "methyl lithium", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: The reaction begins with the addition of 2-methyl-1,3-butadiene to maleic anhydride in the presence of a catalytic amount of methyl lithium in diethyl ether. This results in the formation of the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then hydrolyzed with sodium hydroxide to yield the corresponding diacid.", "Step 3: The diacid is then converted to the corresponding diacid chloride using thionyl chloride.", "Step 4: The diacid chloride is then reacted with magnesium in the presence of ethyl acetate to yield the corresponding Grignard reagent.", "Step 5: The Grignard reagent is then quenched with water and acidified with hydrochloric acid to yield the desired product, trans-1,2-Dimethylcyclobutane-1,2-dicarboxylic acid.", "Step 6: The product is then purified by recrystallization from a suitable solvent such as ethyl acetate, and dried over sodium sulfate or magnesium sulfate." ] } | |
CAS番号 |
23472-39-1 |
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
(1S,2S)-1,2-dimethylcyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-7(5(9)10)3-4-8(7,2)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)/t7-,8-/m1/s1 |
InChIキー |
UAVBJCGFDYWJAG-HTQZYQBOSA-N |
異性体SMILES |
C[C@@]1(CC[C@]1(C)C(=O)O)C(=O)O |
SMILES |
CC1(CCC1(C)C(=O)O)C(=O)O |
正規SMILES |
CC1(CCC1(C)C(=O)O)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2752464.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)


![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)

![N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2752476.png)

![N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2752479.png)
![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-chloro-5-methylsulfonylbenzoate](/img/structure/B2752483.png)
![N-[bis(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2752484.png)
![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)
![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)
